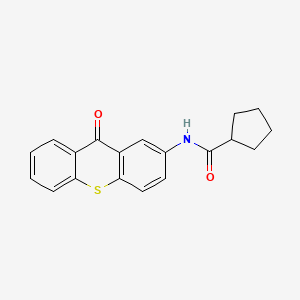![molecular formula C23H22N4O3S2 B11481728 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11481728.png)
1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. This particular compound features a benzothiazole ring fused with a pyrazolo-thiazepine ring system, making it a unique and intriguing molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step organic reactions. The preparation methods can be divided into two main categories: laboratory synthesis and industrial production.
Laboratory Synthesis:
Starting Materials: The synthesis begins with the preparation of the benzothiazole and pyrazolo-thiazepine precursors.
Reaction Conditions: The benzothiazole precursor is reacted with the pyrazolo-thiazepine precursor under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production:
Scale-Up: The laboratory synthesis is scaled up for industrial production, often involving larger quantities of starting materials and optimized reaction conditions to ensure high yield and efficiency.
Automation: Industrial production may involve automated processes to control reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under mild conditions to prevent over-reduction.
Products: Reduction can result in the formation of amines or alcohols, depending on the functional groups present.
Substitution:
Reagents: Nucleophiles such as halides or amines.
Conditions: Substitution reactions are typically carried out under basic or neutral conditions.
Products: Substitution can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has a wide range of scientific research applications, including:
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biology:
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a potential candidate for drug development.
Biological Probes: Used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Diagnostics: Investigated for its use in diagnostic assays and imaging techniques.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.
Pharmaceuticals: Employed in the production of pharmaceutical agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets:
Enzymes: Inhibits the activity of specific enzymes involved in various biological processes.
Receptors: Binds to certain receptors, modulating their activity and downstream signaling pathways.
Pathways:
Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Modulates gene expression, affecting the production of proteins involved in various physiological processes.
Comparación Con Compuestos Similares
1-(1,3-Benzothiazol-2-yl)-4-phenyl-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one: Lacks the ethoxy and methoxy substituents, resulting in different chemical and biological properties.
1-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one: Contains only the methoxy substituent, leading to variations in reactivity and applications.
Uniqueness:
- The presence of both ethoxy and methoxy substituents in 1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C23H22N4O3S2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)-4-(3-ethoxy-4-methoxyphenyl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-4-30-17-11-14(9-10-16(17)29-3)21-20-13(2)26-27(22(20)25-19(28)12-31-21)23-24-15-7-5-6-8-18(15)32-23/h5-11,21H,4,12H2,1-3H3,(H,25,28) |
Clave InChI |
XCLSXPZXMJVHHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4=NC5=CC=CC=C5S4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481647.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-fluoro-1H-indole-2-carbohydrazide](/img/structure/B11481652.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11481663.png)
![7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 8,9-dihydro-2-(3-pyridinyl)-](/img/structure/B11481669.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11481672.png)
![Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate](/img/structure/B11481674.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate](/img/structure/B11481689.png)
![methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate](/img/structure/B11481697.png)

![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11481709.png)
![ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11481719.png)
![2-methyl-N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11481727.png)
![ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B11481733.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11481736.png)
